Anthracene-9,10-diol (CAS 4981-66-2), commonly referred to as 9,10-dihydroxyanthracene or soluble anthraquinone (SAQ), is the highly reactive, reduced hydroquinone form of 9,10-anthraquinone[1]. Characterized by two hydroxyl groups at the meso positions of the anthracene core, it exhibits a highly reversible two-electron redox profile and a pKa that dictates its profound solubility in alkaline media [2]. In industrial and laboratory settings, it functions as a potent redox catalyst and a critical intermediate in the anthraquinone process for hydrogen peroxide production [1]. Its ability to undergo reversible oxidation-reduction cycles without the solid-phase mass transfer limitations of its oxidized counterpart makes it a benchmark material for alkaline pulping enhancement and aqueous organic redox flow batteries (ARFBs) [3].
Substituting anthracene-9,10-diol with its oxidized counterpart, 9,10-anthraquinone (AQ), or its over-reduction product, anthrone, leads to severe process bottlenecks [1]. Unmodified AQ is fundamentally insoluble in aqueous and alkaline media, creating severe mass transfer limitations; it must be slowly reduced in situ at the solid-liquid interface before it can diffuse into target matrices like wood chips [2]. Conversely, anthrone lacks the reversible redox capacity required for continuous electrochemical cycling, acting instead as a dead-end degradation product that causes rapid capacity fade in flow batteries[3]. Procuring the pre-reduced, alkali-soluble anthracene-9,10-diol directly bypasses the kinetic barriers of solid-phase dissolution, ensuring immediate homogeneous reactivity and maximizing process yields[2].
Anthracene-9,10-diol readily forms a highly soluble disodium salt in alkaline media, completely bypassing the dissolution kinetics that limit standard 9,10-anthraquinone [1]. While unmodified anthraquinone is essentially insoluble in aqueous alkali—requiring heterogeneous in situ reduction at the particle surface to become active—anthracene-9,10-diol achieves complete homogeneous dispersion [2]. This direct solubility eliminates the mass transfer barrier, allowing immediate diffusion of the active redox species into porous matrices such as wood chips during delignification[2].
| Evidence Dimension | Alkaline aqueous solubility and active species diffusion |
| Target Compound Data | Complete solubility as a disodium salt (soluble anthraquinone), enabling immediate homogeneous diffusion |
| Comparator Or Baseline | 9,10-Anthraquinone (AQ): Insoluble in aqueous alkali, requiring slow surface reduction before diffusion |
| Quantified Difference | Eliminates the solid-liquid mass transfer bottleneck, providing instantaneous active species availability |
| Conditions | Alkaline aqueous media (e.g., Kraft pulping white liquor) |
Procuring the soluble diol form allows for direct liquid dosing in industrial processes, drastically improving impregnation rates and reducing required reaction times.
In alkaline pulping processes, the addition of pre-reduced anthracene-9,10-diol (soluble AQ) significantly outperforms solid anthraquinone suspensions [1]. Studies demonstrate that dosing the soluble diol increases the total pulp yield by 1% to 2% over standard AQ, and 3% to 4% over control kraft cooks at comparable kappa numbers [1]. Furthermore, the soluble form allows for a substantial decrease in the H-factor (cooking time) by 80 to 400 units for target kappa numbers between 25 and 80, a kinetic advantage not achievable with solid AQ [1].
| Evidence Dimension | Unbleached pulp yield increase and H-factor reduction |
| Target Compound Data | 1-2% yield improvement over AQ; H-factor reduction of 80-400 units |
| Comparator Or Baseline | Solid 9,10-Anthraquinone (AQ): Baseline yield with higher required H-factor |
| Quantified Difference | Up to 2% absolute higher pulp yield and 80-400 unit H-factor reduction compared to solid AQ |
| Conditions | Kraft pulping of softwoods (target kappa numbers 25-80) |
For industrial paper manufacturing, a 1-2% absolute increase in pulp yield translates to massive raw material savings and higher throughput, justifying the procurement of the soluble diol.
The electrochemical viability of anthracene derivatives in flow batteries is heavily dependent on preventing the disproportionation of the reduced state (anthracene-9,10-diol) into anthrone [1]. At high pH (pH 14), anthracene-9,10-diol derivatives remain fully deprotonated, which thermodynamically and kinetically suppresses anthrone formation [2]. Under these highly alkaline conditions, the capacity fade rate of the negolyte drops to an exceptional <0.025% per day [1]. In contrast, at neutral or lower pH where the diol is not fully deprotonated, anthrone formation dominates, leading to a rapid and irreversible capacity fade of up to 2.6% per day [1].
| Evidence Dimension | Electrochemical capacity fade rate (driven by anthrone disproportionation) |
| Target Compound Data | <0.025% per day (at pH 14, fully deprotonated diol state) |
| Comparator Or Baseline | Neutral pH operation / Anthrone formation: 2.6% per day capacity fade |
| Quantified Difference | >100-fold reduction in capacity fade rate |
| Conditions | Aqueous organic redox flow battery (AORFB) negolyte cycling |
Selecting this compound and operating in the correct alkaline regime is critical for engineering long-duration grid-scale energy storage systems with viable lifespans.
Directly dosing this soluble diol into white liquor eliminates the need for solid AQ dispersion, accelerating delignification, lowering the H-factor, and maximizing carbohydrate yield [1].
Its stable, reversible two-electron redox chemistry in highly alkaline media makes it an ideal core structure for developing ultra-stable, low-redox-potential negolytes with minimal capacity fade, avoiding anthrone degradation [2].
As the critical reduced intermediate, its controlled oxidation by molecular oxygen is the fundamental step that generates H2O2 industrially, requiring precise handling of the diol form[3].
Beyond standard pulping, its ability to undergo single electron transfer (SET) makes it a potent mediator for selectively cleaving beta-aryl ether bonds in complex lignin models during advanced biomass fractionation [4].